Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate
Description
Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate is a halogenated aromatic ester characterized by a chlorine atom at the α-position of the acetate group and a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The compound’s structure combines electron-withdrawing groups (Cl and CF₃), which enhance its reactivity in nucleophilic substitutions and stabilize intermediates in synthetic pathways.
Properties
IUPAC Name |
methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBQISWCVFXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247852-88-5 | |
| Record name | methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2-chloro-2-[3-(trifluoromethyl)phenyl]acetic acid.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate serves as a versatile building block in organic synthesis. Its unique structure enables it to participate in various chemical reactions, including:
- Nucleophilic Substitution :
- The chloro group is a good leaving group, making it suitable for nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Medicinal Chemistry
The compound is utilized in the development of pharmaceuticals due to its potential biological activities. It can be modified to create derivatives that exhibit:
-
Antimicrobial Properties :
- Some derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
- Anticancer Activity :
Agricultural Chemistry
This compound is also explored as an intermediate in the synthesis of agricultural fungicides and herbicides. Its ability to modify biological pathways makes it valuable for developing crop protection agents .
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications on the trifluoromethyl group enhanced potency by increasing lipophilicity and cellular uptake.
Case Study 2: Anticancer Research
In a recent investigation, several derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. The results indicated that specific modifications to the phenyl ring significantly increased cytotoxicity, highlighting the compound's potential as a lead structure for developing new anticancer agents.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The chloroacetate moiety can undergo hydrolysis to release active metabolites that exert their effects on target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 2-Chloro-2-{2-[3-(Trifluoromethyl)Phenyl]Hydrazin-1-Ylidene}Acetate (CAS 35229-84-6)
- Key Differences : Replaces the methyl ester with an ethyl group and introduces a hydrazin-1-ylidene moiety.
- Impact : The hydrazone group enables coordination chemistry and applications in heterocyclic synthesis. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting reaction kinetics .
- Molecular Weight : 294.66 g/mol vs. ~234.17 g/mol for the methyl analog (estimated from ).
Methyl (2S)-2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate (CAS 1821776-64-0)
- Key Differences : Substitutes chlorine with a hydroxyl (-OH) group.
- Reduced electrophilicity compared to the chloro analog limits its use in alkylation reactions .
Methyl 2-Amino-2-[3-(Trifluoromethyl)Phenyl]Acetate Hydrochloride (CAS 179811-81-5)
- Key Differences: Replaces chlorine with an amino (-NH₂) group, forming a hydrochloride salt.
- Impact: The amino group enhances basicity and participation in peptide coupling or Schiff base formation. Pharmaceutical relevance is highlighted by its commercial availability as a high-purity intermediate .
Substituent Position and Electronic Effects
Methyl 2-(3-Fluoro-4-Methylphenyl)Acetate (CAS 787585-29-9)
- Key Differences : Lacks chlorine and CF₃ groups; features fluorine and methyl substituents on the phenyl ring.
- Impact : The electron-donating methyl group reduces ring electronegativity, altering reactivity in electrophilic aromatic substitution. Fluorine’s inductive effect may improve metabolic stability in drug candidates .
3-[2-Chloro-4-(Trifluoromethyl)Phenoxy]Phenyl Acetate
Stereochemical Variations
Methyl (2R)-2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate (CAS 1821808-84-7)
- Key Differences : Stereoisomer of the hydroxyl analog (CAS 1821776-64-0).
- Impact : Enantiomeric purity is critical in pharmaceuticals; the R-configuration may confer distinct biological activity or binding affinity .
Biological Activity
Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules. This modification can lead to improved bioavailability and efficacy in pharmaceutical applications. The presence of chlorine further contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
1. Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
2. Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Studies reveal that structurally related compounds demonstrate activity against pests such as the two-spotted spider mite and brown planthopper, making it a candidate for agrochemical applications.
3. Enzyme Inhibition
The trifluoromethyl group enhances the potency of compounds by facilitating interactions with enzymes. For example, it has been shown to improve inhibition of reverse transcriptase, a critical target in antiviral drug development . This suggests that this compound may also exhibit similar inhibitory effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Hydrogen Bonding Interactions: The trifluoromethyl group can engage in key hydrogen bonding interactions with proteins, lowering the pKa of nearby functional groups and enhancing binding affinity .
- Altered Lipophilicity: The introduction of fluorine atoms increases the compound's lipophilicity, facilitating better membrane permeability and absorption in biological systems .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of related compounds:
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that the trifluoromethyl group can enhance metabolic stability and reduce clearance rates, which is advantageous for therapeutic applications .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 0°C, THF, K₂CO₃ | |
| Esterification | 70–85 | RT, DCM, DMAP, DCC |
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹⁹F NMR are critical for confirming the trifluoromethyl group’s presence and positional isomerism (e.g., distinguishing 3- vs. 4-substituted phenyl rings) .
- Mass Spectrometry (HRMS): Accurate mass determination resolves isotopic patterns from chlorine (³⁵Cl/³⁷Cl) and confirms molecular formula .
- X-ray Crystallography: Used to resolve structural ambiguities, particularly steric effects from the chloro and trifluoromethyl groups .
Note: Purity >98% (HPLC) is achievable via flash chromatography using hexane/ethyl acetate gradients .
Advanced: How can researchers address contradictions in reported reaction yields for this compound?
Methodological Answer:
Discrepancies often arise from:
- Impurity in Starting Materials: Trace moisture in 3-(trifluoromethyl)phenylacetic acid reduces nucleophilicity. Pre-drying reagents over molecular sieves improves consistency .
- Oxygen Sensitivity: The chloroacetate intermediate is prone to oxidation; conducting reactions under inert atmosphere (N₂/Ar) enhances reproducibility .
- Scale Effects: Pilot-scale reactions (≥10 mmol) may require slower reagent addition to manage exothermicity .
Recommendation: Validate protocols using control experiments with standardized reagents (e.g., ≥99% purity, CAS-certified suppliers) .
Advanced: What computational approaches predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Model the electron-withdrawing effects of the trifluoromethyl group on reaction kinetics. For example, predict regioselectivity in SN2 reactions using Gaussian or ORCA software .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., polarity effects in DMSO vs. THF) .
- Docking Studies: Investigate potential biological activity by simulating interactions with enzyme active sites (e.g., fungicidal targets similar to trifloxystrobin) .
Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Separate the product from unreacted acids using ethyl acetate/water (pH 7–8) to retain the ester in the organic phase .
- Recrystallization: Use hexane/ethyl acetate (3:1) to achieve high-purity crystals; cooling to −20°C maximizes yield .
- Chiral Separation: For enantiomeric resolution (if applicable), employ HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 40°C; store at 2–8°C in amber vials to prevent light-induced radical reactions .
- Hydrolytic Sensitivity: Moisture leads to ester hydrolysis; store with desiccants (e.g., silica gel) and under inert gas .
- Long-Term Studies: Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Monitor via HPLC for degradation products like 2-chloro-2-[3-(trifluoromethyl)phenyl]acetic acid .
Advanced: What mechanistic insights explain the compound’s role as a precursor in agrochemical synthesis?
Methodological Answer:
- Bioisosteric Replacement: The trifluoromethyl group mimics methyl groups in bioactive molecules while enhancing metabolic stability .
- Radical Reactivity: The C-Cl bond participates in photoinduced radical reactions, enabling cross-coupling with heterocycles (e.g., pyrazoles in fungicide derivatives) .
- Enzyme Inhibition: Analogues like trifloxystrobin inhibit mitochondrial respiration in fungi by binding to cytochrome bc₁ complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
